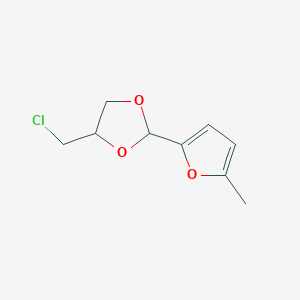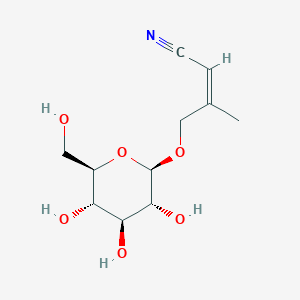
2-(2-Methoxy-4-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methoxy-4-methylphenyl)acetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :
- Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
- Maintaining heat preservation and reflux reaction.
- Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components in reaction materials is less than 0.1%-1%.
- Cooling the reaction materials and discharging lower-layer acidic water and salt.
- Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
- Adding activated carbon for adsorption and decoloration, filtering, acidifying the filtrate with inorganic acid until the pH is 1-4, and cooling to precipitate under stirring conditions.
- Performing suction filtration, washing the product with clear water, centrifuging to separate out water, and drying to obtain the finished product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, with additional steps to ensure large-scale production and purity of the final product. These methods often involve the use of advanced equipment and techniques to optimize yield and reduce production costs.
化学反应分析
Types of Reactions
2-(2-Methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
科学研究应用
2-(2-Methoxy-4-methylphenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
Acetic acid, (2-methylphenoxy)-: Another derivative of acetic acid with a methylphenoxy group.
Acetic acid, 4-methylphenyl ester: An ester of acetic acid with a 4-methylphenyl group.
Uniqueness
2-(2-Methoxy-4-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(2-methoxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)9(5-7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChI 键 |
HGDGJQKJLJBLSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


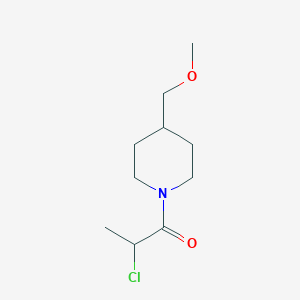

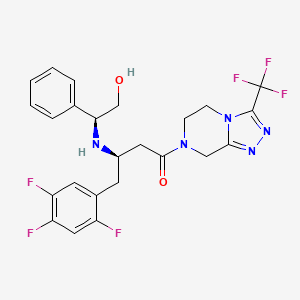
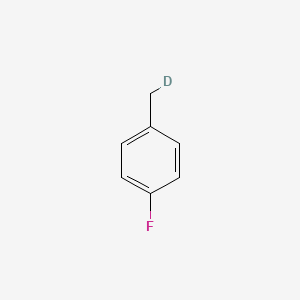
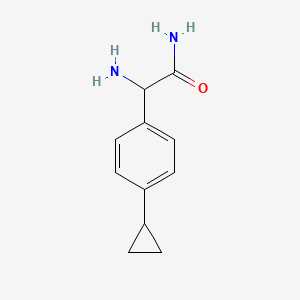
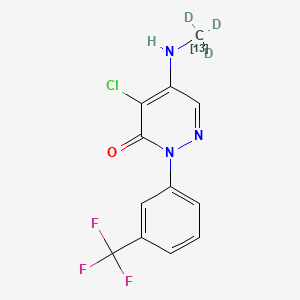
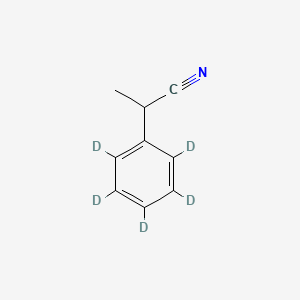
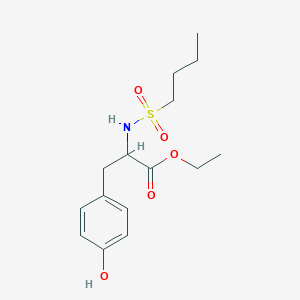
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
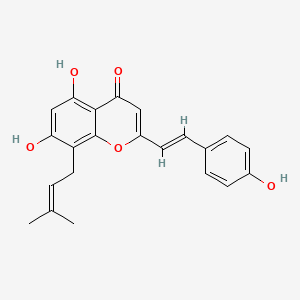
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
